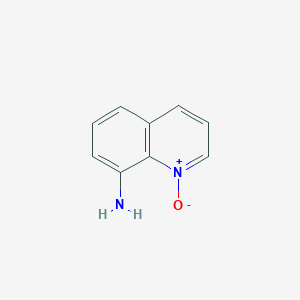

8-Aminoquinolina N-Óxido

Descripción general

Descripción

8-Aminoquinoline N-oxide (8-AQN) is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, from synthesis to medicinal uses. 8-AQN has been studied for its ability to act as an antioxidant, a radical scavenger, and a chelating agent. It is also used in the synthesis of various organic compounds, including polymers and heterocyclic compounds. 8-AQN has been studied for its potential to be used in various medical applications, such as in cancer therapy and as an anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Química Medicinal: Diseño y Desarrollo de Fármacos

El 8-Aminoquinolina N-Óxido sirve como una plantilla central en el diseño de fármacos debido a su amplio espectro de bioactividad. Sus derivados se han explorado por su potencial en el tratamiento de diversas enfermedades. La capacidad del compuesto para sufrir transformación metabólica es crucial para su activación in vivo, lo que puede conducir al desarrollo de nuevos agentes terapéuticos .

Aplicaciones antioxidantes en enfermedades neurodegenerativas

Los investigadores han diseñado derivados de 8-quinolina-N-sustituidos que combinan el andamiaje de 8-aminoquinolina con compuestos antioxidantes naturales. Estos derivados han mostrado promesa en la quelación de metales como el cobre, que está involucrado en la degeneración inducida por ROS, y poseen efectos citoprotectores en modelos de estrés oxidativo. Esta aplicación es particularmente relevante en el contexto de las enfermedades neurodegenerativas de la retina, como la retinitis pigmentosa .

Química sintética: Funcionalización C–H

La funcionalización del anillo de 8-aminoquinolina a través de la activación del enlace C–H es un área importante de investigación. Se han desarrollado métodos para la fosforilación selectiva de C–H de 8-aminoquinolina, lo cual es importante para crear derivados sustituidos con aplicaciones potenciales en diversas industrias químicas .

Investigación farmacológica: Cribado in vivo e in vitro

El this compound y sus derivados se someten a una amplia detección in vivo e in vitro para determinar su eficacia farmacológica. Este proceso es esencial para identificar posibles candidatos a fármacos para su desarrollo futuro .

Alteración de la metástasis en el tratamiento de enfermedades

Los derivados del compuesto se han investigado por su papel en la alteración de la metástasis, que es una característica común en varias enfermedades. Al modular las concentraciones de iones metálicos dentro del cuerpo, estos derivados podrían ofrecer nuevas estrategias terapéuticas .

Descubrimiento de fármacos: Ligandos dirigidos a múltiples objetivos (MTDL)

En la búsqueda del descubrimiento de fármacos novedosos, se exploran los derivados de 8-aminoquinolina como MTDL. Su naturaleza multifuncional les permite interactuar con múltiples objetivos, lo cual es beneficioso para tratar enfermedades complejas como los trastornos neurodegenerativos .

Síntesis orgánica: Enfoques sintéticos expeditos

La versatilidad del this compound lo convierte en un andamiaje valioso en la síntesis orgánica. Los investigadores han aprovechado varios enfoques sintéticos expeditos para crear una amplia gama de quinolinas bioactivas, expandiendo el conjunto de herramientas disponible para los químicos medicinales .

Perfil de bioactividad: Desarrollo de farmacóforos

Como un farmacóforo indiscutible, el this compound ha sido objeto de perfilado de bioactividad para revelar sus eficacias sustanciales. Esta información es crucial para que los químicos medicinales accedan a quinolinas más biomoleculares para el desarrollo futuro de fármacos .

Safety and Hazards

8-Aminoquinoline N-Oxide may cause skin irritation and serious eye irritation . It is also suspected of causing genetic defects . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

The synthesis of functional 8-aminoquinolines and their analogues has become a research hotspot for organic and pharmaceutical chemists . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The array of information available on the medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Mecanismo De Acción

Target of Action

8-Aminoquinoline N-Oxide, similar to its analogues primaquine and tafenoquine , is effective against the liver stages of Plasmodium infections . It targets the exo-erythrocytic liver stages of the malaria parasite, which is central to preventing relapsing malaria .

Mode of Action

This mechanism involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .

Biochemical Pathways

8-Aminoquinoline N-Oxide affects the biochemical pathways related to the life cycle of Plasmodium parasites. It is effective against the liver stages of Plasmodium infections, thus administered for radical cure and presumptive antirelapse therapy against relapsing malaria . It targets the dormant form of the parasite (the hypnozoite) in the liver, which can persist for months and re-emerge much later to cause clinical disease .

Pharmacokinetics

Its analogue tafenoquine has a much longer elimination half-life compared with primaquine (14 days versus 6 hours), which may suggest similar properties for 8-aminoquinoline n-oxide .

Result of Action

The result of the action of 8-Aminoquinoline N-Oxide is the prevention of relapsing malaria as well as causal prophylaxis for malaria infections . By targeting the liver stages of the malaria parasite, it prevents infection of erythrocytes and any signs of clinical disease .

Action Environment

It is known that a major drawback to the 8-aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (g6pd)-deficient individuals . This suggests that genetic factors in the patient population can significantly influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

8-Aminoquinoline N-Oxide plays a significant role in biochemical reactions, particularly in the context of its antimalarial activity. It interacts with various enzymes and proteins within the Plasmodium species, the parasite responsible for malaria. One of the key interactions is with the enzyme dihydrofolate reductase (DHFR), which is crucial for the parasite’s folate metabolism. By inhibiting DHFR, 8-Aminoquinoline N-Oxide disrupts the synthesis of nucleotides, thereby hindering the parasite’s ability to replicate . Additionally, it interacts with cytochrome P450 enzymes, which are involved in its metabolic activation and detoxification .

Cellular Effects

8-Aminoquinoline N-Oxide exerts various effects on different cell types and cellular processes. In hepatocytes, it targets the liver stages of Plasmodium, effectively eliminating the dormant hypnozoite forms of the parasite . This action is crucial for preventing malaria relapse. The compound also influences cell signaling pathways by generating reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in infected cells . Furthermore, 8-Aminoquinoline N-Oxide affects gene expression by modulating the activity of transcription factors involved in the parasite’s life cycle .

Molecular Mechanism

The molecular mechanism of 8-Aminoquinoline N-Oxide involves several key steps. Initially, the compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can form covalent bonds with biomolecules, resulting in enzyme inhibition or activation. For instance, the inhibition of DHFR by 8-Aminoquinoline N-Oxide prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide synthesis . Additionally, the compound induces oxidative stress by generating ROS, which can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Aminoquinoline N-Oxide have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade upon prolonged exposure to light and heat . In vitro studies have shown that the antimalarial effects of 8-Aminoquinoline N-Oxide are sustained over several days, with a gradual decline in efficacy due to metabolic degradation . Long-term studies in vivo have indicated that repeated administration can lead to cumulative effects on cellular function, including potential toxicity in non-target cells .

Dosage Effects in Animal Models

The effects of 8-Aminoquinoline N-Oxide vary with different dosages in animal models. At therapeutic doses, the compound effectively clears Plasmodium infections without significant adverse effects . At higher doses, it can induce hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency . This toxicity is attributed to the generation of ROS and the subsequent oxidative damage to red blood cells . Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity .

Metabolic Pathways

8-Aminoquinoline N-Oxide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative deamination and hydroxylation, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The metabolic flux of 8-Aminoquinoline N-Oxide is influenced by the activity of specific enzymes, which can vary among individuals .

Transport and Distribution

Within cells and tissues, 8-Aminoquinoline N-Oxide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound interacts with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 8-Aminoquinoline N-Oxide within specific tissues, such as the liver, are critical for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 8-Aminoquinoline N-Oxide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also accumulate in organelles such as mitochondria, where it induces oxidative stress and disrupts mitochondrial function . Targeting signals and post-translational modifications may direct 8-Aminoquinoline N-Oxide to specific compartments, enhancing its therapeutic effects .

Propiedades

IUPAC Name |

1-oxidoquinolin-1-ium-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPLDXAYDSGTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344169 | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92339-84-9 | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

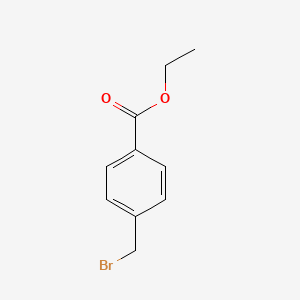

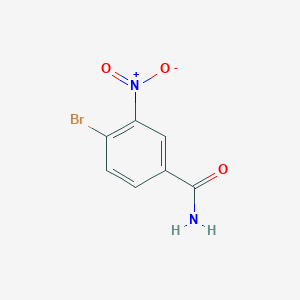

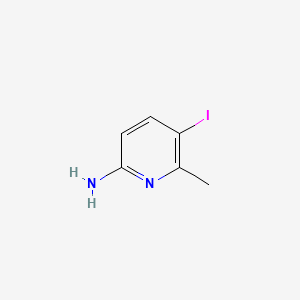

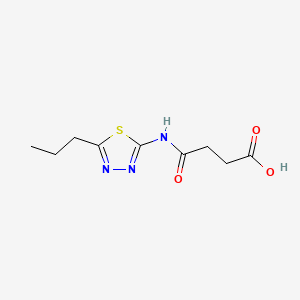

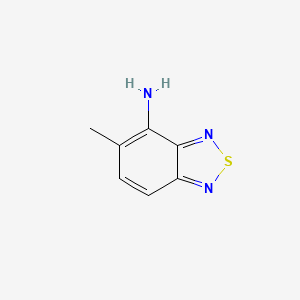

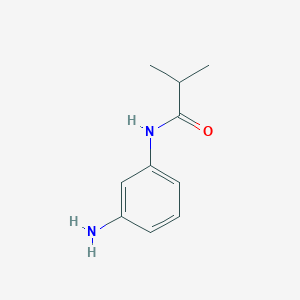

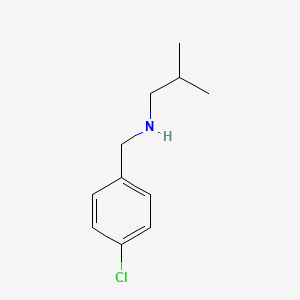

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)

![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)

![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)